2-Iodobenzo[d]thiazol-4-ol
Overview
Description
2-Iodobenzo[d]thiazol-4-ol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of iodine and hydroxyl groups in this compound makes it a unique and versatile compound with various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives, to which 2-iodo-4-hydroxybenzothiazole belongs, have a wide range of pharmacological properties . The 2nd position of benzothiazole, where the iodine atom is located in 2-Iodo-4-hydroxybenzothiazole, is known to be the most active site .
Mode of Action
It is known that changes in the functional group at the 2nd position of benzothiazole can induce significant changes in the biological activity of compounds . Therefore, it can be inferred that the iodine atom at the 2nd position in 2-Iodo-4-hydroxybenzothiazole plays a crucial role in its interaction with its targets.
Biochemical Pathways
Benzothiazole derivatives are known to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and anti-inflammatory activities . Therefore, it can be inferred that 2-Iodo-4-hydroxybenzothiazole may affect multiple biochemical pathways related to these activities.
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives , it can be inferred that 2-Iodo-4-hydroxybenzothiazole may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-Iodo-4-hydroxybenzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular oxidative stress levels . Additionally, 2-Iodo-4-hydroxybenzothiazole has been shown to bind to certain proteins involved in cell signaling pathways, thereby affecting their signaling capabilities .
Cellular Effects
The effects of 2-Iodo-4-hydroxybenzothiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Iodo-4-hydroxybenzothiazole has been found to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival . Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Iodo-4-hydroxybenzothiazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of downstream signaling events . Additionally, 2-Iodo-4-hydroxybenzothiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, survival, and metabolism .
Temporal Effects in Laboratory Settings
The effects of 2-Iodo-4-hydroxybenzothiazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of various degradation products . In in vitro and in vivo studies, long-term exposure to 2-Iodo-4-hydroxybenzothiazole has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism .
Dosage Effects in Animal Models
The effects of 2-Iodo-4-hydroxybenzothiazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, 2-Iodo-4-hydroxybenzothiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .
Metabolic Pathways
2-Iodo-4-hydroxybenzothiazole is involved in various metabolic pathways, interacting with several enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, 2-Iodo-4-hydroxybenzothiazole is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors during phase II metabolism, resulting in the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of 2-Iodo-4-hydroxybenzothiazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-Iodo-4-hydroxybenzothiazole can bind to specific proteins, such as albumin, which facilitates its distribution to different cellular compartments . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-Iodo-4-hydroxybenzothiazole is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . For instance, 2-Iodo-4-hydroxybenzothiazole can be phosphorylated by kinases, which facilitates its transport to the nucleus, where it can modulate gene expression . Similarly, its interaction with mitochondrial proteins can influence mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobenzo[d]thiazol-4-ol typically involves the iodination of 4-hydroxybenzothiazole. One common method includes the reaction of 4-hydroxybenzothiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzo[d]thiazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the benzothiazole ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives of benzothiazole.
Oxidation Reactions: Products include benzothiazole ketones or aldehydes.
Reduction Reactions: Products include deiodinated benzothiazole or reduced benzothiazole derivatives.
Scientific Research Applications
2-Iodobenzo[d]thiazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, and in the production of pharmaceuticals.
Comparison with Similar Compounds
- 2-Iodo-6-hydroxybenzothiazole
- 2-Iodo-4-methoxybenzothiazole
- 2-Iodo-4-aminobenzothiazole
Comparison: 2-Iodobenzo[d]thiazol-4-ol is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-iodo-1,3-benzothiazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRPEHSVILXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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